molecular formula C19H22FN3O B2684710 N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 882749-05-5

N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2684710
CAS No.: 882749-05-5
M. Wt: 327.403
InChI Key: PBYUVGZTMHHJAK-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS 882749-05-5) is an organic compound with the molecular formula C 19 H 22 FN 3 O and a molecular weight of 327.40 g/mol . This acetamide derivative is designed for research and development purposes only. This compound belongs to a class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives that have been investigated in preclinical research for their potential pharmacological properties . Specifically, structural analogs have shown promising activity as anticonvulsants in animal models of epilepsy, such as the maximal electroshock (MES) test and the 6-Hz psychomotor seizure model, which is relevant for studying therapy-resistant partial epilepsy . The mechanism of action for this class of compounds is under investigation, with in vitro studies on related molecules suggesting interaction with neuronal voltage-sensitive sodium channels . Researchers can utilize this compound as a reference standard or as a building block in medicinal chemistry projects aimed at developing new central nervous system (CNS) active agents. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)14-21-19(24)15-22-10-12-23(13-11-22)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYUVGZTMHHJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of 4-phenylpiperazine with a suitable alkylating agent, followed by the introduction of the fluorophenyl group. One common method involves the reaction of 4-phenylpiperazine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Piperazine Ring Modifications

The piperazine moiety undergoes characteristic reactions:

  • Sulfonylation : Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in dichloromethane to form sulfonamide derivatives.

  • N-Alkylation : Participates in alkylation with alkyl halides (e.g., methyl iodide) under basic conditions to introduce substituents at the nitrogen atoms.

Acetamide Group Transformations

  • Hydrolysis : Under acidic (HCl, H₂O) or basic (NaOH, ethanol) conditions, the acetamide group hydrolyzes to form carboxylic acid derivatives.

  • Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the amide to a primary amine.

Alkylation Mechanism

The alkylation of the piperazine nitrogen follows an SN2 pathway, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide. Competing elimination reactions are minimized by using polar aprotic solvents like DMF .

Acylation Byproducts

Common byproducts include:

  • Over-acylated derivatives : Due to excess acetyl chloride.

  • Diastereomers : Arising from chiral centers during alkylation, resolved via chromatography .

Stability and Degradation Pathways

The compound exhibits moderate stability under standard conditions but degrades under:

  • Acidic Hydrolysis : Cleavage of the acetamide bond at pH < 2, producing 4-fluorobenzylamine and 2-(4-phenylpiperazin-1-yl)acetic acid.

  • Oxidative Conditions : Exposure to KMnO₄ oxidizes the piperazine ring, forming N-oxide derivatives.

Pharmacologically Relevant Modifications

Structural analogs of this compound have been synthesized to enhance anticonvulsant activity:

Modification Biological Impact Source
Trifluoromethyl substitution Improved lipophilicity and receptor binding
Sulfonamide incorporation Enhanced metabolic stability

These modifications are guided by structure-activity relationship (SAR) studies, emphasizing the role of the fluorophenyl group in optimizing neural receptor interactions .

Key Research Findings

  • Anticonvulsant Activity : Derivatives show efficacy in maximal electroshock (MES) and 6-Hz seizure models, with ED₅₀ values ranging from 15–45 mg/kg .

  • Sodium Channel Binding : The acetamide backbone facilitates moderate binding to neuronal voltage-sensitive sodium channels (site 2), a mechanism critical for seizure suppression .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of piperazine derivatives with appropriate acylating agents. The compound's structure features a fluorophenyl group, which is known to enhance biological activity by influencing interactions with biological targets.

Table 1: Synthesis Overview

StepReagentsConditionsYield
14-fluorobenzyl chloride, 4-phenylpiperazineReflux in ethanolVariable
2Acetic anhydrideStirring at room temperatureHigh

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized several analogs and evaluated their efficacy using models such as maximal electroshock and pentylenetetrazole tests. Notably, certain derivatives demonstrated significant activity against seizures, suggesting potential as antiepileptic drugs (AEDs) .

Key Findings:

  • Some compounds showed effectiveness in the maximal electroshock seizure model.
  • Structure–activity relationship (SAR) studies highlighted the importance of specific structural features for anticonvulsant efficacy.

Table 2: Anticonvulsant Activity Results

Compound IDED50 (mg/kg) MESED50 (mg/kg) scPTZTD50 (mg/kg) Neurotoxicity
Compound A52.30Not Determined>500
Valproic Acid485646784

Neurological Disorders

Given its anticonvulsant properties, this compound is being explored for its potential in treating various neurological disorders beyond epilepsy. Its ability to modulate neurotransmitter systems makes it a candidate for conditions such as anxiety and depression.

Antipsychotic Properties

Piperazine derivatives are often investigated for their antipsychotic effects. Preliminary studies suggest that this compound may interact with dopamine receptors, which could lead to therapeutic applications in managing schizophrenia and other psychotic disorders.

Case Studies and Research Insights

Several studies have documented the pharmacological profiles of related compounds, emphasizing the significance of the piperazine moiety in enhancing bioactivity. For instance, a comparative analysis of various phenylpiperazine derivatives revealed that modifications to the acetamide group significantly impacted receptor binding affinity and selectivity .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide involves its binding to specific molecular targets in the central nervous system. It is believed to interact with voltage-sensitive sodium channels, thereby modulating neuronal excitability and reducing the likelihood of seizure activity . The compound may also influence serotonin and dopamine receptors, contributing to its potential antidepressant and anxiolytic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 4-phenylpiperazine group in the target compound contrasts with electron-withdrawing substituents (e.g., 4-fluorophenyl in compound 15 , 3-chlorophenyl in ) or bulky groups (e.g., sulfonyl in ), which influence solubility and receptor binding.
  • Fluorine in the benzyl or phenyl position enhances metabolic stability and lipophilicity across analogs .

Thermal Stability :

  • Melting points for thiazole-containing analogs (e.g., 269–303°C in ) suggest higher crystallinity compared to the target compound, where data are unavailable.

MMP Inhibition ()

Compounds 13–18 in , which share the 2-(4-arylpiperazin-1-yl)acetamide scaffold, were evaluated as MMP inhibitors. Key findings:

  • Compound 15 (4-fluorophenylpiperazine + p-tolylthiazole): Moderate activity (72% yield, 269–270°C mp), suggesting fluorine enhances target engagement .
  • Electron-donating groups (e.g., methoxy in compound 18) correlated with improved inhibition, likely due to enhanced hydrogen bonding .

Antiparasitic Activity ()

A7 (7-chloroquinoline-piperazine-acetamide hybrid) demonstrated hydrogen-bonding interactions critical for binding to parasitic targets (e.g., bond lengths: N–H···O = 2.12 Å, C=O···H–N = 1.86 Å) .

Neuroprotective Potential ()

The target compound’s 4-phenylpiperazine group may similarly modulate serotonin or dopamine receptors .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C24H24FN7O2
  • Molecular Weight : 433.49 g/mol
  • Chemical Structure : The compound features a piperazine moiety linked to an acetamide group, with a fluorophenyl substituent that may influence its biological activity.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In a study evaluating various derivatives in animal models, the compound showed protective effects against seizures induced by maximal electroshock (MES) at doses of 100 mg/kg and 300 mg/kg. The highest anticonvulsant activity was noted for specific derivatives which protected animals in both short (0.5 h) and longer (4 h) time intervals post-administration .

Table 1: Anticonvulsant Activity of Selected Derivatives

Compound IDDose (mg/kg)Time (h)MES Protection (%)
191000.580
19300475
14100450
16300460

Receptor Binding Affinity

The compound's interaction with various receptors has been studied, particularly its affinity for the TRPV1 receptor. In a comparative analysis, it was found that certain derivatives exhibited notable binding affinities, suggesting potential mechanisms for their anticonvulsant effects .

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly through interactions with GABAergic pathways. The piperazine ring is known to facilitate these interactions, enhancing GABA receptor activity, which is critical in seizure control .

Study on Antitumor Activity

In addition to anticonvulsant properties, derivatives of the compound have been explored for their antitumor activity. One study reported that specific analogs demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and A375, with IC50 values indicating potent growth inhibition .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
20MCF-71.88
21A3754.20
22NCI-H4600.71

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide, and how are intermediates validated?

  • Methodology :

  • Step 1 : React 4-fluoroaniline with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen to form the chloroacetamide intermediate. Monitor completion via TLC (Rf = 0.5 in ethyl acetate/hexane 1:3) .
  • Step 2 : Couple the intermediate with 4-phenylpiperazine using a nucleophilic substitution reaction in acetonitrile with K₂CO₃ as a base (reflux at 80°C for 12 hours) .
  • Validation : Purify via column chromatography (silica gel, gradient elution) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Compare melting points and spectral data with literature .

Q. How is the compound characterized analytically, and what quality control standards apply?

  • Key Techniques :

  • Purity : HPLC (C18 column, methanol/water 70:30, λ = 254 nm; ≥95% purity required) .
  • Structural Confirmation : X-ray crystallography for bond geometry (e.g., C=O bond length ~1.23 Å) and intramolecular H-bonding (C–H⋯O interactions) .
  • Stability : Assess hygroscopicity and thermal stability via thermogravimetric analysis (TGA) .

Q. What preliminary biological screening models are used to evaluate its pharmacological potential?

  • Assays :

  • In vitro receptor binding : Radioligand competition assays (e.g., dopamine D2/D3 receptors, IC₅₀ values in nM range) using HEK293 cells expressing human receptors .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, IC₅₀ reported as 12–45 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact binding affinity and selectivity?

  • SAR Strategy :

  • Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or bulky substituents (e.g., biphenyl).
  • Results : Fluorine enhances metabolic stability (t₁/₂ increased by 40% in microsomal assays) but reduces D2 receptor affinity (Ki = 18 nM vs. 8 nM for chloro analog) .
    • Validation : Compare docking scores (AutoDock Vina) with experimental Ki values. Fluorine’s electronegativity disrupts π-π stacking in hydrophobic receptor pockets .

Q. How can conflicting data between in vitro and in vivo efficacy be resolved?

  • Case Example : In vitro IC₅₀ = 25 nM for serotonin 5-HT1A, but no anxiolytic effect in murine models at 10 mg/kg.
  • Resolution Steps :

  • Pharmacokinetics : Measure plasma exposure (AUC) and brain-to-plasma ratio (LC-MS/MS). Low bioavailability (<15%) may explain discrepancies .
  • Metabolite Interference : Identify active metabolites via liver microsome incubation and UPLC-QTOF .

Q. What computational tools predict off-target interactions or toxicity risks?

  • Approach :

  • QSAR Models : Use Schrödinger’s Phase to predict hERG channel inhibition (pIC₅₀ = 5.2, indicating moderate cardiac risk) .
  • Molecular Dynamics : Simulate binding to cytochrome P450 3A4 (CYP3A4) to assess metabolic stability (RMSD < 2.0 Å over 100 ns) .

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